

Unveiling the Molecular Architecture of Heronapyrrole B: A Spectroscopic and Methodological Deep Dive

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Compound of Interest		
Compound Name:	Heronapyrrole B	
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A comprehensive guide to the structure elucidation of **Heronapyrrole B**, a farnesylated 2-nitropyrrole antibiotic derived from a marine bacterium. This document provides a detailed overview of its spectroscopic data and the experimental protocols employed for its isolation and characterization, tailored for researchers, scientists, and professionals in drug development.

Heronapyrrole B is a member of the rare pyrroloterpene class of natural products, first isolated from the marine-derived actinomycete Streptomyces sp. (CMB-M0423), collected from beach sand off Heron Island, Australia.[1] Structurally, it features a unique 2-nitropyrrole moiety attached to a functionalized farnesyl chain. This class of compounds has garnered interest due to its promising biological activity, particularly its antibacterial properties against Gram-positive bacteria, while exhibiting no cytotoxicity toward mammalian cell lines.[1] This technical guide delves into the specifics of its structure elucidation, presenting the key spectroscopic data and experimental methodologies in a structured format.

Spectroscopic Data for Heronapyrrole B

The structural framework of **Heronapyrrole B** was meticulously pieced together using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry



High-resolution mass spectrometry (HRMS) analysis of **Heronapyrrole B** established its molecular formula as C₂₀H₂₈N₂O₅. This was determined from the [M+H]⁺ ion peak in the mass spectrum, providing the basis for the subsequent detailed structural analysis by NMR.

Ion	Calculated m/z	Measured m/z	Molecular Formula
[M+H]+	377.2071	377.2071	C20H29N2O5

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Heronapyrrole B** were acquired in CDCl₃. The detailed assignments, provided in the tables below, were confirmed through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H NMR Spectroscopic Data for **Heronapyrrole B** (in CDCl₃)



Position	δH (ppm)	Multiplicity	J (Hz)
3	6.84	S	
5	7.15	S	
1'	3.32	d	7.3
2'	5.23	t	7.3
4'a	2.08	m	_
4'b	2.01	m	_
5'a	2.15	m	_
5'b	2.05	m	
6'	5.10	t	6.8
8'	2.62	t	6.4
9'	1.68	m	
10'	3.65	t	6.4
12'	1.22	S	_
13'	1.59	S	_
14'	1.68	S	_
15'	1.18	S	_
11'-OCH₃	3.30	S	

 $^{^{13}\}text{C}$ NMR Spectroscopic Data for **Heronapyrrole B** (in CDCl₃)



Position	δC (ppm)
2	138.8
3	118.0
4	124.9
5	119.4
1'	28.5
2'	123.5
3'	136.2
4'	39.6
5'	26.5
6'	124.4
7'	131.4
8'	48.1
9'	29.7
10'	79.8
11'	74.9
12'	24.2
13'	16.0
14'	17.7
15'	24.9
11'-OCH₃	48.6

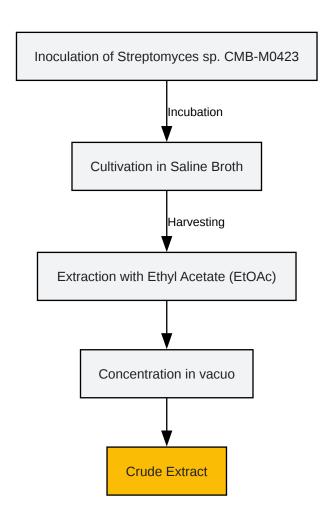
Experimental Protocols

The isolation and structure elucidation of **Heronapyrrole B** involved a systematic workflow, from cultivation of the source organism to the final spectroscopic analysis.



Cultivation and Extraction of Streptomyces sp. CMB-M0423

The marine-derived Streptomyces sp. CMB-M0423 was cultured in a saline broth medium. The detailed workflow for cultivation and extraction is outlined below.



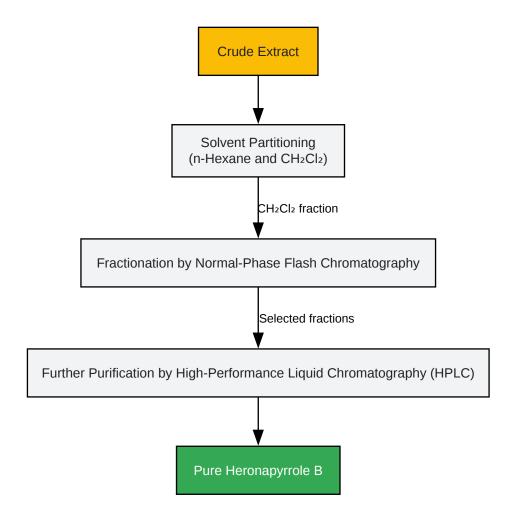
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Figure 1. Workflow for the cultivation of Streptomyces sp. and extraction of secondary metabolites.

Chromatographic Purification of Heronapyrrole B

The crude extract obtained from the bacterial culture was subjected to a multi-step chromatographic process to isolate the pure **Heronapyrrole B**.





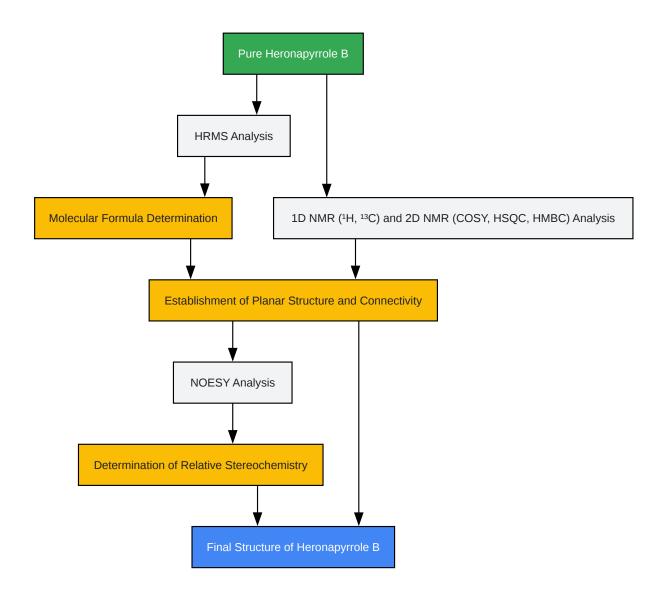
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Figure 2. General scheme for the chromatographic purification of **Heronapyrrole B** from the crude extract.

Structure Elucidation Workflow

The determination of the planar structure and relative stereochemistry of **Heronapyrrole B** relied on a logical interpretation of various spectroscopic data.





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Figure 3. Logical workflow for the structure elucidation of **Heronapyrrole B** using spectroscopic techniques.

As no signaling pathways in mammalian cells have been described for **Heronapyrrole B**, its primary biological relevance currently lies in its antibacterial activity. Further research may uncover its mechanism of action and potential interactions with bacterial cellular pathways. The detailed spectroscopic and methodological data presented herein provide a solid foundation for future studies on this intriguing class of natural products.



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References

- 1. pubs.acs.org [pubs.acs.org]
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